REACTION_CXSMILES
|
[NH2:1][C:2]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3]1.Cl[C:11]([O:13][CH2:14][C:15]1[C:27]2[CH2:26][C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:19]=2[CH:18]=[CH:17][CH:16]=1)=[O:12]>>[CH:23]1[C:24]2[CH:15]([CH2:14][O:13][C:11]([NH:1][C:2]3([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3]3)=[O:12])[C:16]3[C:26](=[CH:27][CH:19]=[CH:18][CH:17]=3)[C:25]=2[CH:20]=[CH:21][CH:22]=1
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
NC1(CCCC1)C(=O)O
|
Name
|
fluorenylmethyl chloroformate
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=2C3=CC=CC=C3CC12
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a chilled
|
Type
|
FILTRATION
|
Details
|
filtered dioxane (8 mL)
|
Type
|
ADDITION
|
Details
|
was added 10% Na2CO3 (16.5 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
extracted three times with anhydrous ether
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was chilled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with 0.1N HCl and H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether and ethyl acetate layers were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC1(CCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |